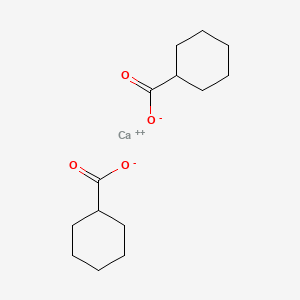
Calcium hydrogen cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium hydrogen cyclohexanecarboxylate is an organic compound with the molecular formula C7H11CaO2. It is a calcium salt of cyclohexanecarboxylic acid, where one hydrogen atom is replaced by a calcium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium hydrogen cyclohexanecarboxylate can be synthesized through the reaction of cyclohexanecarboxylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving cyclohexanecarboxylic acid in a suitable solvent, such as ethanol or water, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where cyclohexanecarboxylic acid and calcium hydroxide or calcium carbonate are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium hydrogen cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylate derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The hydrogen atom in the carboxylate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Cyclohexanecarboxylate derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylate compounds.
Wissenschaftliche Forschungsanwendungen
Calcium hydrogen cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of calcium hydrogen cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to calcium ion channels, influencing cellular processes such as signal transduction and muscle contraction. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound of calcium hydrogen cyclohexanecarboxylate.
Calcium cyclohexanecarboxylate: A similar compound where both hydrogen atoms in the carboxylate group are replaced by calcium ions.
Cyclohexanol: A reduction product of cyclohexanecarboxylic acid.
Uniqueness
This compound is unique due to its specific calcium ion coordination, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where calcium ion interactions are crucial, such as in biological systems and industrial processes.
Eigenschaften
CAS-Nummer |
7549-42-0 |
|---|---|
Molekularformel |
C14H22CaO4 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
calcium;cyclohexanecarboxylate |
InChI |
InChI=1S/2C7H12O2.Ca/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
WUGPBVBHNMMSPD-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2] |
Kanonische SMILES |
C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2] |
Key on ui other cas no. |
7549-42-0 |
Verwandte CAS-Nummern |
98-89-5 (Parent) |
Synonyme |
cyclohexanecarboxylic acid cyclohexanecarboxylic acid, calcium salt cyclohexanecarboxylic acid, cobalt salt cyclohexanecarboxylic acid, lead salt cyclohexanecarboxylic acid, potassium salt cyclohexanecarboxylic acid, sodium salt cyclohexanecarboxylic acid, sodium salt, 11C-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















